5,8-Dibromoisoquinoline is a polybrominated derivative of isoquinoline, characterized by the presence of bromine atoms at the 5 and 8 positions of the isoquinoline ring. The compound has a molecular formula of C9H6Br2N and a molecular weight of 260.96 g/mol. It typically appears as yellow to brown crystalline solids and is soluble in organic solvents such as chloroform and dichloromethane. The compound's structure can be represented as follows:
The ability of 5,8-Dibromoisoquinoline to serve as a building block for heterocycles has led to its exploration in the field of medicinal chemistry. Studies have reported the synthesis of 5,8-dibromoisoquinoline derivatives exhibiting various bioactivities, including:
Research indicates that 5,8-dibromoisoquinoline exhibits significant biological activity, including:
The synthesis of 5,8-dibromoisoquinoline typically involves bromination of isoquinoline using various brominating agents. Key methods include:
5,8-Dibromoisoquinoline serves several important functions in chemical research and industry:
Interaction studies involving 5,8-dibromoisoquinoline focus on its reactivity with various biological targets and synthetic pathways:
Several compounds share structural similarities with 5,8-dibromoisoquinoline. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromoisoquinoline | C9H6BrN | Single bromine substitution at the 5 position |
8-Bromoisoquinoline | C9H6BrN | Single bromine substitution at the 8 position |
5-Bromo-8-nitroisoquinoline | C9H6BrN2O2 | Contains a nitro group at the 8 position |
Isoquinoline | C9H7N | Parent compound without halogen substitutions |
5,8-Dibromoisoquinoline stands out due to its dual bromination, which enhances its reactivity compared to mono-brominated analogs. This unique feature allows for diverse synthetic applications and potentially greater biological activity due to increased lipophilicity and interaction capabilities with biological targets.
5,8-Dibromoisoquinoline represents a bicyclic aromatic heterocycle with the molecular formula C₉H₅Br₂N and a molecular weight of 286.951 g/mol [2] [3]. The compound consists of a benzene ring fused to a pyridine ring, forming the characteristic isoquinoline framework, with bromine atoms substituted at positions 5 and 8 [2] [3]. This structural arrangement places the bromine substituents on the benzene ring portion of the bicyclic system [20] [21].
The conformational characteristics of 5,8-Dibromoisoquinoline are influenced by the presence of two bromine atoms, which create significant steric interactions within the molecular framework [10]. Computational studies on related brominated isoquinoline systems suggest that the bromine atoms at positions 5 and 8 experience substantial spatial compression due to their proximity and the electronic environment of the nitrogen atom [25]. The molecular geometry exhibits planarity typical of aromatic heterocycles, with the bromine substituents extending outward from the ring plane [10] [11].
The compound's three-dimensional structure shows characteristic bond lengths consistent with aromatic systems, where carbon-carbon bonds within the rings exhibit values between 1.34-1.45 Å, and the carbon-nitrogen bonds demonstrate typical pyridine-like characteristics [11] [29]. The presence of bromine atoms introduces additional conformational considerations, as these large halogen atoms influence the overall molecular shape and electronic distribution [28] [29].
The physical and chemical properties of 5,8-Dibromoisoquinoline reflect its dibrominated aromatic heterocyclic nature. The compound exists as a solid at room temperature, typically appearing as white to pale yellow crystals [2] [3]. The boiling point has been determined to be 363.7 ± 22.0°C at 760 mmHg, which is notably higher than its mono-brominated analogs due to increased molecular weight and intermolecular interactions [2] [3].
Table 1: Physical and Chemical Properties of 5,8-Dibromoisoquinoline
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₅Br₂N | [2] [3] |
Molecular Weight (g/mol) | 286.951 | [2] [3] |
CAS Number | 81045-39-8 | [2] [3] |
Boiling Point (°C) | 363.7 ± 22.0 at 760 mmHg | [2] [3] |
Density (g/cm³) | 1.9 ± 0.1 | [3] |
Flash Point (°C) | 173.7 ± 22.3 | [3] |
Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.8 | [3] |
LogP (octanol/water) | 3.53 | [3] |
Exact Mass (g/mol) | 284.878845 | [3] |
Topological Polar Surface Area (Ų) | 12.89 | [2] |
Refractive Index | 1.699 | [3] |
The compound demonstrates limited solubility in water but exhibits good solubility in organic solvents, consistent with its lipophilic character as indicated by the LogP value of 3.53 [3]. The density of 1.9 ± 0.1 g/cm³ reflects the presence of two heavy bromine atoms in the molecular structure [3]. The flash point of 173.7 ± 22.3°C indicates moderate thermal stability under standard handling conditions [3].
The electronic distribution in 5,8-Dibromoisoquinoline is significantly influenced by the presence of bromine atoms at positions 5 and 8, which act as electron-withdrawing groups through both inductive and mesomeric effects [11] [29]. The isoquinoline scaffold itself exhibits characteristic electronic properties where the pyridine ring portion is electron-deficient compared to benzene, while the fused benzene ring maintains relatively neutral electron density [29] [31].
The bromine substituents introduce substantial electronic perturbations to the aromatic system [28] [29]. As electronegative halogens, the bromine atoms withdraw electron density from the aromatic rings through inductive effects, while simultaneously participating in mesomeric interactions through their lone pairs [28] [30]. This dual electronic influence creates a complex pattern of charge distribution across the molecular framework [11] [28].
Resonance effects in 5,8-Dibromoisoquinoline are particularly pronounced due to the positioning of bromine atoms on the benzene ring portion of the bicyclic system [29] [31]. The electron-withdrawing nature of bromine atoms affects the overall aromaticity and reactivity patterns of the compound [28] [30]. Studies on related brominated heterocycles demonstrate that multiple bromine substitutions can significantly alter the electronic properties and chemical reactivity compared to unsubstituted or mono-brominated analogs [25] [28].
The nitrogen atom in the isoquinoline framework contributes to the overall electronic distribution by providing a basic site with a lone pair of electrons [29] [33]. This basic character, similar to other isoquinoline derivatives, results in a pKa value comparable to pyridine systems, though the exact value for 5,8-Dibromoisoquinoline has not been specifically reported [33] [36].
While specific crystallographic data for 5,8-Dibromoisoquinoline are limited in the available literature, studies on related dibrominated heterocyclic compounds provide insight into the likely crystal structure characteristics [16] [17]. The molecular packing in crystalline form would be expected to exhibit typical features of brominated aromatic compounds, including halogen bonding interactions and π-π stacking arrangements [16] [17].
Crystallographic investigations of similar dibrominated quinoline derivatives reveal that bromine atoms often participate in intermolecular interactions that influence crystal packing [16] [17]. The relatively large size of bromine atoms creates specific geometric constraints that affect the three-dimensional arrangement of molecules in the solid state [16] [17]. These interactions contribute to the overall stability and physical properties of the crystalline material [16] [19].
The crystal structure would likely display characteristic features of planar aromatic molecules, with intermolecular distances determined by van der Waals radii and potential halogen bonding interactions [16] [17]. The presence of both nitrogen and bromine heteroatoms provides multiple sites for intermolecular interactions, which could result in distinctive packing arrangements compared to unsubstituted isoquinoline [16] [19].
The properties of 5,8-Dibromoisoquinoline can be effectively understood through comparison with its mono-brominated analogs, particularly 5-bromoisoquinoline and 8-bromoisoquinoline [14] [15] [20]. This comparative approach reveals the cumulative effects of multiple bromine substitutions on molecular properties and behavior [20] [21] [24].
Table 2: Comparative Analysis of Brominated Isoquinolines
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|
5-Bromoisoquinoline | 208.05 | 83-87 | 95-97 at 0.1 mmHg | 1.564 ± 0.06 |
8-Bromoisoquinoline | 208.05 | 80.5 | 312.3 ± 15.0 | 1.564 ± 0.06 |
5,8-Dibromoisoquinoline | 286.95 | Not reported | 363.7 ± 22.0 at 760 mmHg | 1.9 ± 0.1 |
The molecular weight increase from approximately 208 g/mol in mono-brominated compounds to 287 g/mol in the dibrominated derivative reflects the addition of the second bromine atom [14] [15] [2]. This increase correlates with enhanced density and altered physical properties [2] [3] [14]. The boiling point elevation in 5,8-Dibromoisoquinoline compared to mono-brominated analogs demonstrates the increased intermolecular forces resulting from additional halogen substitution [2] [14] [15].
Synthetic accessibility varies significantly between mono- and dibrominated isoquinolines [20] [21] [24]. The preparation of 5-bromoisoquinoline and 8-bromoisoquinoline can be achieved through selective bromination reactions under controlled conditions [20] [21] [24]. However, the synthesis of 5,8-Dibromoisoquinoline requires more sophisticated approaches to achieve selective dibromination at the desired positions [20] [24] [27].
Electronic properties also show distinct differences between mono- and dibrominated compounds [25] [28]. The presence of two bromine atoms in 5,8-Dibromoisoquinoline creates enhanced electron-withdrawing effects compared to single substitution [25] [28]. This electronic modification influences reactivity patterns and potential applications in synthetic chemistry [25] [28] [31].
The structure-property relationships in brominated heterocycles, exemplified by 5,8-Dibromoisoquinoline, demonstrate clear correlations between halogen substitution patterns and resulting molecular characteristics [25] [28] [32]. The positioning of bromine atoms at specific locations within the heterocyclic framework creates predictable effects on physical, chemical, and electronic properties [28] [29] [32].
The electron-withdrawing nature of bromine substituents significantly influences the aromatic character and reactivity of the heterocyclic system [28] [30] [31]. In 5,8-Dibromoisoquinoline, the placement of bromine atoms on the benzene ring portion of the bicyclic structure affects the overall electron distribution and chemical behavior [29] [31]. This substitution pattern creates a molecule with distinct reactivity compared to other bromination positions [25] [28].
Halogen bonding represents an important intermolecular interaction in brominated heterocycles [28] [32]. The ability of bromine atoms to participate in these interactions influences crystal packing, solubility characteristics, and potential biological activity [28] [32]. The presence of multiple bromine atoms in 5,8-Dibromoisoquinoline enhances these interaction possibilities compared to mono-brominated analogs [25] [28].
The relationship between bromine substitution and molecular stability follows predictable patterns in heterocyclic systems [25] [28] [32]. Multiple bromine substitutions generally increase molecular weight and boiling points while potentially affecting thermal stability [25] [28]. The specific positioning of substituents can create steric interactions that influence conformational preferences and overall molecular geometry [25] [28] [32].
Irritant